molecular formula C20H22ClNO4 B563303 Papaverine-d3 Hydrochloride CAS No. 113718-66-4

Papaverine-d3 Hydrochloride

Cat. No. B563303
CAS RN: 113718-66-4
M. Wt: 378.867
InChI Key: UOTMYNBWXDUBNX-FJCVKDQNSA-N
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Description

Papaverine-d3 Hydrochloride is a vasodilator that relaxes smooth muscles in blood vessels, helping them dilate (widen). This lowers blood pressure and allows blood to flow more easily through veins and arteries . It is used to treat many conditions that cause spasm of smooth muscle .


Synthesis Analysis

A one-pot synthesis of papaverine hydrochloride with 99.6% purity was performed using xylene as solvent for the entire process. The critical parameters of each step, as well as the impurities generated, were identified. The overall yield was improved to 63%. The proposed synthetic procedure is suitable for industrial production .


Molecular Structure Analysis

The molecular formula of Papaverine-d3 Hydrochloride is C20H22ClNO4 . The molecular weight is 378.9 g/mol . The structural formula is as shown .


Chemical Reactions Analysis

The kinetic experiments on photooxidation reactions of papaverine hydrochloride and its oxidation products were performed .


Physical And Chemical Properties Analysis

Papaverine-d3 Hydrochloride occurs as white crystals or white crystalline powder . One gram dissolves in about 30 mL of water and in 120 mL of alcohol. It is soluble in chloroform and practically insoluble in ether .

Scientific Research Applications

Anti-Inflammatory and Neuroprotective Effects

Papaverine has been found to have strong anti-inflammatory and neuroprotective effects . It suppresses neuroinflammation and matrix metalloproteinase-3 (MMP-3) expression . This makes it a potential candidate for the treatment of neurodegenerative diseases where inflammation plays a key role.

Vasodilation

Papaverine is a peripheral vasodilator and has a direct effect on vessels . It inhibits the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase in smooth muscles, and it has been observed to increase intracellular levels of cAMP and cGMP . This property can be utilized in the treatment of various cardiovascular diseases.

Enhancement of Cerebral Blood Flow

Papaverine induces coronary, cerebral, and pulmonary artery dilatation and helps to lower cerebral vascular resistance and enhance cerebral blood flow . This can be beneficial in conditions where increased cerebral blood flow is required, such as stroke or traumatic brain injury.

Treatment of Erectile Dysfunction

Papaverine has been shown to be effective against erectile dysfunction . Its vasodilatory properties can help improve blood flow to the penile tissues, thereby helping to alleviate symptoms of erectile dysfunction.

Antiviral Activity

Recent studies have demonstrated that papaverine has the potential to control SARS-CoV-2 by preventing its cytopathic effect . This suggests that it could be used as a potential antiviral agent in the treatment of COVID-19 and possibly other viral infections.

Anti-Cancer Activity

Papaverine has shown anticancer properties . It has been suggested that it could be used as a potential therapeutic agent in the treatment of various types of cancer.

Gestational Actions

Papaverine has shown beneficial effects in gestational actions . This suggests that it could be used in the management of certain pregnancy-related conditions.

Drug Delivery Systems

Papaverine hydrochloride has been used in nanostructured lyotropic liquid crystals (LLCs), which are used as drug delivery systems . This suggests that it could be used to improve the delivery of drugs to specific target sites in the body.

Mechanism of Action

Target of Action

Papaverine primarily targets smooth muscle cells and cardiac muscle cells . It is a nonxanthine phosphodiesterase inhibitor that exerts its main actions on these cells . It is used to treat many types of smooth muscle spasms such as “vascular spasms” associated with acute myocardial infarction and angina pectoris, as well as "visceral spasms" .

Mode of Action

Papaverine acts directly on the heart muscle to depress conduction and prolong the refractory period . It relaxes various smooth muscles, and this relaxation may be prominent if spasm exists . The antispasmodic effect is a direct one, and unrelated to muscle innervation . It can inhibit phosphodiesterases and it may have direct actions on calcium channels .

Biochemical Pathways

Papaverine affects multiple downstream pathways, including the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) , a mammalian target of rapamycin (mTOR), and vascular endothelial growth factor (VEGF) . The accumulation of cAMP, caused by the inhibition of phosphodiesterase 10A (PDE10A) by Papaverine, can further affect mitochondrial metabolism through the activation of protein kinase A (PKA), which activates the mitochondrial complex I .

Pharmacokinetics

The pharmacokinetics of Papaverine are characterized by a linear sum of three exponentials on intravenous administration with respective 1.5, 19, and 107 min apparent half-lives . There is a time-dependent partition from plasma water into red blood cells with an apparent half-life of 1.5–3 min . The hepatic clearance of blood is 960 ml/min, corresponding to a hepatic efficiency of 69%, and indicates that the clearance of protein-bound drug is consistent with the observed first pass metabolism of 70% for oral solutions .

Result of Action

The result of Papaverine’s action is the relaxation of the smooth musculature of the larger blood vessels, especially coronary, systemic peripheral, and pulmonary arteries . This leads to an increase in cerebral blood flow and a decrease in cerebral vascular resistance in normal subjects . Oxygen consumption remains unaltered .

Action Environment

The action of Papaverine can be influenced by environmental factors. For example, the dosage forms include Papaverine hydrochloride tablets and Papaverine hydrochloride injection . The choice of dosage form can affect the bioavailability and efficacy of the drug . Furthermore, the clinical efficacy and safety of Papaverine hydrochloride have been demonstrated after decades of clinical usage .

Safety and Hazards

Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not breathe dust. Do not ingest. Keep away from heat and sources of ignition. Handle in accordance with good industrial hygiene and safety practice .

Future Directions

Current pharmacological research has revealed that papaverine demonstrates a variety of biological activities, including activity against erectile dysfunction, postoperative vasospasms, and pulmonary vasoconstriction, as well as antiviral, cardioprotective, anti-inflammatory, anticancer, neuroprotective, and gestational actions . It was recently demonstrated that papaverine has the potential to control SARS-CoV-2 by preventing its cytopathic effect . These experiments were carried out both in vitro and in vivo and require an extensive understanding of the mechanisms of action . With its multiple mechanisms, papaverine can be considered as a natural compound that is used to develop therapeutic drugs . To validate its applications, additional research is required into its precise therapeutic mechanisms as well as its acute and chronic toxicities .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-6-(trideuteriomethoxy)isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H/i3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTMYNBWXDUBNX-FJCVKDQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849639
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-6-[(~2~H_3_)methyloxy]isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Papaverine-d3 Hydrochloride

CAS RN

113718-66-4
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-6-[(~2~H_3_)methyloxy]isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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